molecular formula C10H10ClF2NO2 B6191073 1-(2,2-difluoro-1,3-dioxaindan-5-yl)cyclopropan-1-amine hydrochloride CAS No. 2044706-53-6

1-(2,2-difluoro-1,3-dioxaindan-5-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B6191073
CAS No.: 2044706-53-6
M. Wt: 249.6
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Description

1-(2,2-Difluoro-1,3-dioxaindan-5-yl)cyclopropan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring and a difluoro-substituted dioxaindan moiety

Properties

CAS No.

2044706-53-6

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoro-1,3-dioxaindan-5-yl)cyclopropan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dioxaindan Moiety: The synthesis begins with the preparation of the 2,2-difluoro-1,3-dioxaindan intermediate. This can be achieved through a series of reactions involving the cyclization of appropriate precursors under acidic or basic conditions.

    Cyclopropanation: The next step involves the formation of the cyclopropane ring. This can be accomplished using reagents such as diazomethane or other cyclopropanating agents in the presence of a suitable catalyst.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 1-(2,2-difluoro-1,3-dioxaindan-5-yl)cyclopropan-1-amine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoro-1,3-dioxaindan-5-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

1-(2,2-Difluoro-1,3-dioxaindan-5-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoro-1,3-dioxaindan-5-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
  • 1-(2,2-Difluorobenzo [1,3]dioxol-5-yl)cyclopropanecarboxylic Acid

Uniqueness

1-(2,2-Difluoro-1,3-dioxaindan-5-yl)cyclopropan-1-amine hydrochloride is unique due to its specific structural features, including the difluoro-substituted dioxaindan moiety and the cyclopropane ring. These features confer distinct chemical and biological properties, making it valuable for various research applications.

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